![molecular formula C20H21N3OS B5014432 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5014432.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate reactions, such as cyclization, rearrangement, and condensation processes. For instance, a study describes the reaction of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases leading to unexpected products via a Smiles-type rearrangement, showcasing the complexity and unpredictability in synthesizing such compounds (Sirakanyan et al., 2015). Another example includes the improved synthetic route to related compounds, demonstrating the ongoing optimization of synthesis processes for efficiency and yield (Mao et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a benzothiophene and isoquinoline moiety, which may contribute to the compound's reactivity and interaction with biological targets. The synthesis and structural elucidation of similar compounds, as well as their derivatives, provide insights into the molecular architecture and potential chemical behavior (Jiang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be diverse, involving reactions such as cyclization, alkylation, and rearrangement. For example, the base-promoted facile route to functionalized benzo[b][1,8]naphthyridin-2-(1H)-ones from similar acetamides shows the potential for creating structurally complex and functionally rich molecules (Nandini et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Studies on related compounds often explore these aspects to optimize synthesis and application strategies (Lozinskii et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for the practical application of such compounds. Research into similar compounds demonstrates the exploration of chemical properties to tailor substances for specific uses (Skupinska et al., 2002).
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c21-11-17-16-7-3-4-8-18(16)25-20(17)22-19(24)13-23-10-9-14-5-1-2-6-15(14)12-23/h1-2,5-6H,3-4,7-10,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOFSMYMJNFFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCC4=CC=CC=C4C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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